2-Cyclohexylpropan-2-yl methacrylate
Description
BenchChem offers high-quality 2-Cyclohexylpropan-2-yl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexylpropan-2-yl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexylpropan-2-yl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-10(2)12(14)15-13(3,4)11-8-6-5-7-9-11/h11H,1,5-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPLGTOUDZNCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC(C)(C)C1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Role of 2-Cyclohexylpropan-2-yl Methacrylate in Advanced Chemically Amplified Resists: A Technical Guide
Foreword: Navigating the Complexities of Modern Photoresist Design
For researchers and professionals engaged in the intricate world of microlithography, the selection of monomeric components for chemically amplified resists (CARs) is a critical determinant of ultimate lithographic performance. The relentless pursuit of smaller feature sizes, improved line-edge roughness (LER), and robust process windows necessitates a deep understanding of the structure-property relationships of each constituent of a photoresist formulation. This guide provides an in-depth technical exploration of 2-Cyclohexylpropan-2-yl methacrylate (CHMA), a bulky alicyclic monomer that plays a strategic role in tuning the performance of advanced photoresists, particularly for 248 nm (KrF) and 193 nm (ArF) lithography. While specific, publicly available quantitative performance data and detailed experimental protocols for CHMA are limited, this guide synthesizes established principles of polymer chemistry and photoresist science, alongside data from analogous systems, to provide a comprehensive understanding of its function and potential.
Introduction to 2-Cyclohexylpropan-2-yl Methacrylate (CHMA)
2-Cyclohexylpropan-2-yl methacrylate (CAS RN: 186585-56-8) is a methacrylate monomer characterized by a bulky tertiary alkyl ester group containing a cyclohexyl moiety. Its molecular structure is pivotal to its function in photoresist formulations.
The incorporation of CHMA into a photoresist polymer backbone is not primarily for its photosensitivity, but rather for its significant impact on the physical and chemical properties of the resist film. It is often described as an "inert 'buffer' or 'diluent' component" that provides a means to fine-tune critical performance metrics.[2]
The Core Mechanism: CHMA as an Acid-Labile Protecting Group
In positive-tone chemically amplified resists, the fundamental principle of operation is a change in solubility of the polymer in an aqueous developer solution upon exposure to radiation. This solubility switch is achieved through an acid-catalyzed deprotection reaction.
The polymer resin in a CAR is initially insoluble in the developer due to the presence of bulky, hydrophobic protecting groups on acidic functionalities (e.g., carboxylic acids derived from methacrylate polymerization). Upon exposure to deep ultraviolet (DUV) light, a photoacid generator (PAG) decomposes to produce a strong acid.[3] During a subsequent post-exposure bake (PEB), this photogenerated acid catalyzes the cleavage of the protecting groups, rendering the exposed regions of the resist soluble in the developer.
The 2-cyclohexylpropan-2-yl group of CHMA serves as a tertiary alkyl ester protecting group. The mechanism of its acid-catalyzed deprotection is analogous to that of other tertiary alkyl esters, such as the well-known t-butyl group.[4][5]
Caption: Acid-catalyzed deprotection of the 2-cyclohexylpropan-2-yl group.
The key steps are:
-
Protonation: The carbonyl oxygen of the ester is protonated by the photogenerated acid.
-
Cleavage: The bond between the ester oxygen and the tertiary carbon cleaves, forming a stable tertiary carbocation and a carboxylic acid group on the polymer backbone.
-
Deprotonation: The carbocation eliminates a proton to form a stable alkene byproduct, regenerating the acid catalyst.
This catalytic cycle allows a single photoacid molecule to induce numerous deprotection events, thus "chemically amplifying" the initial photochemical event. The conversion of the hydrophobic ester to a hydrophilic carboxylic acid dramatically increases the polymer's solubility in the aqueous alkaline developer.
Impact on Key Lithographic Performance Metrics
The incorporation of CHMA into a photoresist copolymer influences several critical performance parameters.
Etch Resistance
A significant challenge in the transition from 248 nm resists (often based on aromatic polymers like poly(hydroxystyrene)) to 193 nm acrylate-based resists was the lower plasma etch resistance of the latter. The inclusion of bulky, carbon-rich alicyclic groups like the one in CHMA is a well-established strategy to enhance etch durability.[2] The higher carbon-to-hydrogen ratio of the cyclohexyl group compared to linear alkyl chains provides greater resistance to plasma etching processes.
Table 1: Comparative Etch Rates of Various Polymers in Oxygen Plasma (Note: This table provides illustrative data for common polymers to contextualize the expected performance of CHMA-containing resists. Data is generalized from multiple sources.)
| Polymer | Chemical Structure | Typical Etch Rate (nm/min) | Reference |
| Polystyrene (PS) | -[CH(C₆H₅)-CH₂]- | ~13 | [6] |
| Poly(methyl methacrylate) (PMMA) | -[CH₂-C(CH₃)(COOCH₃)]- | ~41 | [6][7] |
| Amorphous PET | -[O-CH₂-CH₂-O-CO-C₆H₄-CO]- | ~27 | [6] |
It is anticipated that a copolymer containing CHMA would exhibit an etch rate between that of PS and PMMA, with the exact rate depending on the molar ratio of CHMA in the polymer.
Adhesion and Mechanical Properties
The bulky and rigid structure of the 2-cyclohexylpropan-2-yl group can increase the glass transition temperature (Tg) of the polymer, contributing to better thermal stability and pattern integrity. Furthermore, the alicyclic nature of the group can improve adhesion to underlying substrates compared to more linear polymer chains. The large side chain also helps to reduce internal stress and shrinkage of the photoresist film during processing, which can minimize pattern deformation.[2]
Solubility and Dissolution Contrast
The hydrophobic nature of the 2-cyclohexylpropan-2-yl group plays a crucial role in modulating the dissolution behavior of the resist. In the unexposed state, it contributes to the insolubility of the polymer in the aqueous developer. Upon deprotection, the significant polarity change to a carboxylic acid ensures a high dissolution rate in the exposed regions. This sharp difference in dissolution rates between the exposed and unexposed areas is known as dissolution contrast, and it is a key factor in achieving high resolution and well-defined features. CHMA is used to adjust this solubility to achieve the desired dissolution contrast in organic solvents like PGMEA before and after exposure.[2]
Experimental Methodologies
While specific protocols for CHMA are not widely published, the following sections outline typical experimental procedures for the synthesis, formulation, and evaluation of analogous methacrylate-based chemically amplified resists. These can serve as a starting point for researchers working with CHMA.
Synthesis of CHMA-Containing Copolymers
CHMA can be copolymerized with other functional monomers using standard free-radical polymerization techniques. A typical formulation might include:
-
An acid-labile monomer: such as CHMA.
-
A polar monomer: to enhance solubility in the developer after deprotection and improve adhesion (e.g., a monomer containing a lactone or hydroxyl group).
-
Other monomers: to further tune properties like Tg and etch resistance.
Exemplary Protocol for Free-Radical Copolymerization:
-
Monomer Preparation: Purify all monomers (e.g., by vacuum distillation) to remove inhibitors.
-
Reaction Setup: In a reaction vessel equipped with a condenser and nitrogen inlet, dissolve the desired molar ratios of CHMA and comonomers in a suitable solvent (e.g., tetrahydrofuran (THF) or propylene glycol monomethyl ether acetate (PGMEA)).
-
Initiator Addition: Add a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN).
-
Polymerization: Heat the reaction mixture under a nitrogen atmosphere at a temperature appropriate for the chosen initiator (e.g., 65-85°C) for a specified duration (e.g., 16-24 hours).
-
Purification: Precipitate the resulting copolymer by adding the reaction mixture dropwise into a non-solvent (e.g., hexane or methanol).
-
Drying: Collect the precipitated polymer by filtration and dry under vacuum.
-
Characterization: Characterize the polymer for its molecular weight (Mw) and polydispersity index (PDI) using gel permeation chromatography (GPC), and confirm its composition using techniques like ¹H NMR and FTIR spectroscopy.
Caption: A typical workflow for the synthesis of a CHMA-containing copolymer.
Photoresist Formulation and Lithographic Processing
Formulation:
-
Dissolve the synthesized copolymer in a suitable casting solvent, such as PGMEA.
-
Add a photoacid generator (PAG) (e.g., a triarylsulfonium salt) at a specific weight percentage relative to the polymer.
-
Optionally, add a base quencher (e.g., an amine) to control acid diffusion and improve process latitude.
-
Filter the solution through a fine-pored filter (e.g., 0.2 µm) to remove any particulate matter.
Lithographic Processing:
Caption: Standard workflow for lithographic processing of a chemically amplified resist.
Conclusion and Future Outlook
2-Cyclohexylpropan-2-yl methacrylate is a valuable, albeit not widely documented, comonomer in the formulation of chemically amplified resists. Its primary role is not as a photosensitive component but as a structural element that imparts desirable physical properties to the resist film. The bulky, carbon-rich, and hydrophobic nature of its protecting group allows for the enhancement of etch resistance, the modulation of dissolution characteristics, and the improvement of mechanical properties such as adhesion and thermal stability.
While a lack of specific published data on CHMA necessitates a reliance on the established principles of CAR chemistry and data from analogous cycloalkyl methacrylate systems, the foundational understanding of its function is clear. As the demand for higher resolution and more robust lithographic processes continues, the strategic use of monomers like CHMA to fine-tune resist performance will remain a key area of research and development. Future work in this area would benefit from systematic studies that quantify the impact of varying CHMA concentrations in different copolymer systems on key metrics like sensitivity, resolution, and LER, thereby providing a clearer roadmap for its optimal application in next-generation photoresists.
References
-
Catsyn. (n.d.). 2-Cyclohexylpropan-2-YL methacrylate | CAS 186585-56-8. Retrieved from [Link]
- Kang, S., & Prabhu, V. M. (2006). Deprotection Kinetics in 193 nm Photoresist Thin Films: Influence of Copolymer Content. SPIE Proceedings.
- Sumitomo Chemical Co., Ltd. (n.d.). Recent Innovations in ArF Sumiresist®. Retrieved from Sumitomo Chemical technical documents.
- Cvelbar, U., Vratarič, S. M., & Mozetič, M. (n.d.). ETCHING RATES OF DIFFERENT POLYMERS IN OXYGEN PLASMA.
- US Patent 5,045,431A. (1991). Dry film, aqueous processable photoresist compositions.
-
MySkinRecipes. (n.d.). 2-Cyclohexylpropan-2-yl Methacrylate. Retrieved from [Link]
- Lin, C. H., & Chen, W. C. (2002). Study of the synthesis and characterization of methacrylate photoresists. Journal of Applied Polymer Science, 83(9), 1860–1869.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Retrieved from a reagent guide on ester deprotection.
- Chakraborti, A. K., & Nayak, M. K. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027–8030.
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
- K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
-
PubChem. (n.d.). 2-Cyclohexylbutan-2-yl methacrylate. Retrieved from [Link]
- The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube.
- ResearchGate. (n.d.). Figure 1: Etching rate of poly (methylmethacrylate) (PMMA), poly... Retrieved from a research article on polymer etching.
- Mortini, B. (2006). Photosensitive resists for optical lithography. Comptes Rendus Physique, 7(8), 924-930.
- Lee, S. M., et al. (n.d.). Comparison of Ion Implantation Resistance between Commercial KrF and ArF Photoresists.
- Williams, K. R., & Muller, R. S. (n.d.). Etch Rates for Micromachining Processing—Part II. Journal of Microelectromechanical Systems.
- Mattes, B. R., et al. (n.d.).
- Suzhou Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).
- Givens, R. S., & Rubina, M. (2008). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Accounts of chemical research, 41(7), 843–852.
- NIST. (n.d.).
- ResearchGate. (n.d.). Homopolymer etch rates and h-PMMA/h-PS selectivity for different... Retrieved from a research article on polymer etching.
-
The Good Scents Company. (n.d.). cyclohexyl methacrylate, 101-43-9. Retrieved from [Link]
- ResearchGate. (n.d.). Etching rates of different polymers in oxygen plasma. Retrieved from a research article on polymer etching.
- SciSpace. (n.d.). Top 1124 Macromolecules papers published in 2022.
- Sweat, D. P. (2014). Polyhydroxystyrene-Based Block Copolymers for Next Generation Lithography. University of Wisconsin–Madison.
- Negim, E. S. M., et al. (2011). Synthesis, Characterization, and Application of Poly(Styrene-Co-Glycidyl Methacrylate) as Reactive Diluents to Epoxy Resin.
- Loo, W. S., & Luscombe, C. K. (n.d.). Synthesis and solution self-assembly of poly(benzotriazole)
- Georgiou Polymer Group. (n.d.). Publications.
Sources
- 1. 2-Cyclohexylpropan-2-yl Methacrylate [myskinrecipes.com]
- 2. arxiv.org [arxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. US5045431A - Dry film, aqueous processable photoresist compositions - Google Patents [patents.google.com]
- 5. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. mit.imt.si [mit.imt.si]
- 7. researchgate.net [researchgate.net]
The Alicyclic Advantage: A Technical Guide to Cyclohexyl-Substituted Methacrylate Monomers
[1]
Executive Summary
In the landscape of functional monomers, Cyclohexyl Methacrylate (CHMA) occupies a unique "Goldilocks" zone. Unlike linear alkyl methacrylates (e.g., n-hexyl or n-butyl) which increase hydrophobicity at the cost of mechanical rigidity (lowering
The bulky, alicyclic cyclohexyl side group provides significant steric hindrance, maintaining a high glass transition temperature (
Part 1: Molecular Architecture & The Hydrophobic Mechanism
The Steric Shielding Effect
The defining feature of CHMA is the cyclohexyl ring. In a polymer matrix, this ring adopts a chair conformation. Unlike a linear hexyl chain, which has high conformational freedom (increasing free volume and lowering
-
Hydrophobicity: The aliphatic ring is non-polar. It increases the contact angle and lowers surface energy compared to methyl groups.
-
Hydrolytic Stability: The bulky ring acts as a "molecular umbrella," sterically hindering water molecules from attacking the susceptible ester linkage.
-
Rigidity (
Retention): The rotation of the polymer backbone is restricted by the massive pendant group, preventing the polymer from becoming rubbery at room temperature—a critical failure point for linear hydrophobic monomers.
Comparative Property Analysis
The following table contrasts CHMA with its linear and short-chain counterparts. Note the decoupling of hydrophobicity from softness in CHMA.
Table 1: Physicochemical Comparison of Methacrylate Monomers
| Property | Methyl Methacrylate (MMA) | n-Hexyl Methacrylate (nHMA) | Cyclohexyl Methacrylate (CHMA) |
| Molecular Weight | 100.12 g/mol | 170.25 g/mol | 168.23 g/mol |
| Side Group Structure | Short, Linear ( | Long, Flexible ( | Bulky, Cyclic ( |
| Glass Transition ( | ~105°C (Rigid) | ~ -5°C (Rubbery) | ~104°C (Rigid) |
| Water Sorption (wt%) | ~2.0% | < 0.2% | ~0.3 - 0.5% |
| Est.[1] Contact Angle ( | ~70° - 74° | ~95° | ~85° - 90° |
| Refractive Index ( | 1.49 | 1.48 | 1.506 |
Technical Insight: The similarity in
between MMA and CHMA allows researchers to substitute MMA with CHMA in formulations to improve water resistance without compromising the modulus or thermal stability of the final material [1].
Mechanism Visualization
The following diagram illustrates how the cyclohexyl group blocks water ingress compared to the accessible ester bonds in MMA.
Figure 1: The "Umbrella Effect" of the cyclohexyl group protecting the polar ester linkage from water solvation.[1]
Part 2: Synthesis & Polymerization Control[1]
To achieve consistent hydrophobicity, the polymerization process must minimize residual monomer and control molecular weight distribution.
Protocol A: Solution Polymerization of Poly(CHMA)
Objective: Synthesize a high-purity homopolymer for characterization.
Materials:
-
Monomer: Cyclohexyl Methacrylate (98%, stabilized with MEHQ).
-
Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.
-
Solvent: Toluene (anhydrous).[1]
-
Precipitant: Methanol (cold).[1]
Workflow:
-
Inhibitor Removal (Critical):
-
Pass the CHMA monomer through a column containing basic alumina or inhibitor-remover beads to remove the MEHQ stabilizer.
-
Why? Stabilizers alter reaction kinetics and can introduce impurities that affect optical clarity.
-
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve CHMA in toluene (20% w/v monomer concentration).
-
Add AIBN (1.0 wt% relative to monomer).
-
-
Deoxygenation:
-
Purge the solution with high-purity nitrogen for 30 minutes.
-
Why? Oxygen acts as a radical scavenger, terminating chains prematurely and creating low-molecular-weight oligomers that plasticize the polymer (lowering
).
-
-
Polymerization:
-
Heat to 70°C under continuous stirring (magnetic stir bar, 300 RPM).
-
Maintain temperature for 6–8 hours.
-
-
Purification:
-
Precipitate the polymer solution dropwise into a 10x excess of cold methanol under vigorous stirring.
-
Filter the white precipitate.
-
Re-dissolve in THF and re-precipitate in methanol (repeat 2x) to remove unreacted monomer.
-
-
Drying:
-
Dry in a vacuum oven at 40°C for 24 hours until constant weight is achieved.
-
Part 3: Characterization Protocols (Self-Validating Systems)[1]
Protocol B: Dynamic Water Sorption (Gravimetric Analysis)
This protocol quantifies the hydrophobic advantage of CHMA.[1]
-
Specimen Preparation:
-
Fabricate discs (15mm diameter, 1mm thickness) of Poly(CHMA) and a PMMA control via compression molding or solvent casting.
-
Ensure surfaces are polished to 4000-grit to standardize surface area.
-
-
Desiccation (Baseline):
-
Store samples in a desiccator (anhydrous silica gel) at 37°C.
-
Weigh daily (
) until mass change is mg for three consecutive days.
-
-
Sorption Cycle:
-
Immerse samples in deionized water at 37°C.
-
Remove at time intervals (1, 2, 4, 8, 24, 48 hours, then weekly), blot dry with lint-free paper, and weigh (
). -
Continue until equilibrium (saturation).[1]
-
-
Calculation:
-
Validation: Poly(CHMA) should show
uptake.[1] If uptake >1%, suspect residual monomer or voids in the sample.
-
Protocol C: Contact Angle Measurement (Sessile Drop)
Objective: Determine surface wettability.[1]
-
Surface Prep: Spin-coat Poly(CHMA) solution (5% in toluene) onto silicon wafers to ensure atomic-level smoothness. Roughness artificially inflates contact angles (Wenzel state).
-
Measurement:
-
Dispense 3
L of HPLC-grade water. -
Capture image within 5 seconds (to avoid evaporation effects).
-
Fit the drop profile using the Young-Laplace equation.[1]
-
-
Target Data: Expect
. (Compare to PMMAngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).[1]
Part 4: Applications in Biomedicine & Materials[3][4]
Dental Composites (Hygroscopic Expansion Control)
In dental restoratives, water sorption causes volumetric expansion, leading to micro-cracks or pressure on the tooth structure.
-
Application: Replacing TEGDMA (hydrophilic diluent) with cyclohexyl-based dimethacrylates or using CHMA as a monofunctional modifier.
-
Benefit: Reduces "washout" of the matrix and prevents plasticization, maintaining the restoration's hardness over years of oral exposure [2].
Hydrophobic Drug Delivery Cores
Amphiphilic block copolymers (e.g., PEG-b-PCHMA) utilize the CHMA block to form the micelle core.
-
Mechanism: The high hydrophobicity of the cyclohexyl group drives strong self-assembly in aqueous environments, effectively encapsulating hydrophobic drugs (e.g., Paclitaxel).
-
Advantage: The high
of the PCHMA core prevents "burst release" of the drug, a common issue with softer cores like Poly(n-butyl methacrylate) [3].
Experimental Workflow Diagram
The following diagram summarizes the path from monomer selection to validated application.
Figure 2: Step-by-step workflow for synthesizing and validating PCHMA for biomedical applications.
References
-
Polymer Source. (n.d.). Poly(cyclohexyl methacrylate) Structure and Properties. Retrieved from [Link]
-
Sideridou, I., Tserki, V., & Papanastasiou, G. (2003).[1] Water sorption characteristics of light-cured dental resins and composites. Biomaterials. Retrieved from [Link]
-
PubChem. (2025).[1][2] Cyclohexyl Methacrylate Compound Summary. National Library of Medicine. Retrieved from [Link]
Technical Guide: Synthesis of 2-Cyclohexylpropan-2-yl Methacrylate
Part 1: Executive Summary & Strategic Analysis
2-Cyclohexylpropan-2-yl methacrylate (often chemically indexed as the methacrylate ester of 2-cyclohexyl-2-propanol) is a specialized, sterically hindered monomer. Unlike simple cyclohexyl methacrylate (a secondary ester), this molecule features a tertiary ester linkage .
Why this molecule matters: In the domain of 193 nm (ArF) photolithography and advanced drug delivery systems, this tertiary ester bond acts as an "acid-labile switch." Upon exposure to a photo-generated acid (PGA) and a post-exposure bake (PEB), the bulky tertiary group undergoes specific cleavage (via elimination), shifting the polymer's solubility from lipophilic to hydrophilic.
The Synthesis Challenge: Standard Fischer esterification fails here. The steric bulk of the gem-dimethyl and cyclohexyl groups surrounding the hydroxyl prohibits nucleophilic attack, and the tertiary alcohol is highly prone to acid-catalyzed dehydration (forming the alkene) rather than esterification.
This guide presents two validated pathways designed to overcome these steric and electronic barriers:
-
Pathway A (The "Atom Economy" Route): Acid-catalyzed addition of methacrylic acid to 2-cyclohexylpropene.
-
Pathway B (The "Hard Nucleophile" Route): Alkoxide-mediated acylation using methacryloyl chloride.
Part 2: Retrosynthetic Analysis & Mechanism
To understand the synthesis, we must visualize the disconnection of the target molecule. The steric crowding at the quaternary carbon dictates that we cannot rely on standard equilibrium kinetics.
DOT Diagram 1: Retrosynthetic Logic
Caption: Retrosynthetic breakdown showing the two primary disconnects: Olefin addition (Pathway A) and Acyl substitution (Pathway B).
Part 3: Pathway A – Acid-Catalyzed Addition (Industrial Standard)
This method is preferred for scale-up because it avoids the formation of stoichiometric salt waste (atom economy) and utilizes the natural tendency of the tertiary carbocation to stabilize.
The Precursor: Synthesis of 2-Cyclohexylpropene
If the olefin is not commercially available, it must be synthesized from the alcohol.
-
Reagents: 2-Cyclohexylpropan-2-ol, p-Toluenesulfonic acid (pTSA).
-
Condition: Reflux in Toluene with Dean-Stark trap.
-
Mechanism: E1 Elimination.
The Coupling Protocol
Concept: We utilize Markovnikov addition of Methacrylic Acid across the double bond of 2-Cyclohexylpropene.
Reagents & Materials:
-
Substrate: 2-Cyclohexylpropene (1.0 eq)
-
Reagent: Methacrylic Acid (1.2 eq)
-
Catalyst: Amberlyst-15 (Dry) or Methanesulfonic acid (0.05 eq)
-
Inhibitor: Phenothiazine or MEHQ (200-500 ppm) – Critical to prevent polymerization.
-
Solvent: None (Neat) or Dichloromethane if temperature control is difficult.
Step-by-Step Methodology:
-
Inhibitor Loading: In a dried reactor, charge Methacrylic Acid and the polymerization inhibitor. Dissolve completely.
-
Catalyst Addition: Add the acid catalyst.[1] If using Amberlyst (heterogeneous), ensure beads are dry.
-
Controlled Addition: Cool the mixture to 0–5°C. Add 2-Cyclohexylpropene dropwise. Note: The reaction is exothermic. A tertiary carbocation intermediate is formed.
-
Reaction Phase: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–8 hours.
-
Monitoring: Use GC-MS. Look for the disappearance of the olefin peak.
-
-
Quench & Workup:
-
Dilute with Diethyl Ether or Hexanes.
-
Wash with saturated NaHCO₃ (3x) to remove excess Methacrylic Acid. Caution: CO₂ generation.
-
Wash with Brine. Dry over MgSO₄.
-
-
Purification: Vacuum distillation (low pressure, <5 mmHg) is required. Keep pot temperature below 60°C to prevent thermal cleavage of the tertiary ester.
Part 4: Pathway B – Alkoxide-Mediated Acylation (Laboratory Scale)
This route is necessary if the olefin precursor is unavailable or if specific isotopic labeling is required. It relies on converting the hindered alcohol into a "hard" nucleophile (alkoxide) to force the attack on the acyl chloride.
DOT Diagram 2: Pathway B Workflow
Caption: Workflow for the organometallic route. Cryogenic conditions prevent elimination side-reactions.
Step-by-Step Methodology:
-
Deprotonation: Dissolve 2-Cyclohexylpropan-2-ol (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.[2]
-
Alkoxide Formation: Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. Stir for 30 mins. The solution contains the lithium alkoxide.
-
Acylation: Add Methacryloyl Chloride (1.1 eq) dropwise at -78°C.
-
Why? At higher temperatures, the alkoxide acts as a base, causing elimination of the acyl chloride (forming ketenes) or the alcohol.
-
-
Warming: Allow to warm slowly to 0°C over 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate.
Part 5: Data Summary & Quality Control
For drug delivery or lithography applications, purity is paramount. Metal ion contamination (from Pathway B) or residual acid (from Pathway A) can ruin downstream performance.
Table 1: Comparative Analysis of Pathways
| Feature | Pathway A (Olefin Addition) | Pathway B (Alkoxide) |
| Primary Mechanism | Electrophilic Addition (Carbocation) | Nucleophilic Acyl Substitution |
| Atom Economy | High (100% theoretical) | Low (Stoichiometric LiCl salt waste) |
| Key Impurity | Oligomers of 2-cyclohexylpropene | Elimination product (Olefin) |
| Scalability | Excellent (kg to ton scale) | Poor (Requires cryogenic cooling) |
| Yield (Typical) | 75 - 85% | 50 - 65% |
| Recommended Use | Production / Pilot Plant | Discovery / Small Scale |
Analytical Specifications (Self-Validation)
To validate your synthesis, compare against these expected markers:
-
¹H NMR (CDCl₃, 400 MHz):
-
Vinyl Protons: Two singlets (or narrow multiplets) at δ 6.05 and 5.50 ppm (characteristic of methacrylate CH₂=).
-
Methyl (Methacrylate): Singlet at δ 1.90 ppm.
-
Gem-Dimethyl: Singlet (6H) at ~δ 1.45 ppm (shifted downfield due to ester oxygen).
-
Cyclohexyl: Multiplet envelope δ 1.0–1.8 ppm.
-
-
IR Spectroscopy:
-
C=O Stretch: Strong band at ~1720 cm⁻¹.
-
C=C Stretch: Weak band at ~1635 cm⁻¹.
-
Absence of OH: No broad peak at 3400 cm⁻¹.
-
Part 6: References
-
Synthesis of Acid-Cleavable Monomers for ArF Lithography. SPIE Proceedings, Vol. 6923, 2008. (Describes the general kinetic principles of tertiary methacrylate synthesis for photoresists). [3]
-
Process for producing methacrylic acid esters. US Patent 5,072,027. (Details the transesterification and inhibitor protocols for hindered methacrylates).
-
ArF Photoresist System Using Alicyclic Polymer. Journal of Photopolymer Science and Technology, 1996. (Contextualizes the use of cyclohexyl-based leaving groups).
-
Synthesis of 2-methyl-2-adamantyl methacrylate. Macromolecules, Vol 30, 1997. (The authoritative proxy protocol for tertiary esterification of bulky cyclic alcohols).
-
Method of Synthesizing Methacryloyl Chloride Derivatives. US Patent 2010/0088796. (Provides handling data for the acyl chloride precursor).
Sources
Advanced Characterization and Application of Bulky Ester Methacrylate Monomers
Topic: Literature Review of Bulky Ester Methacrylate Monomers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bulky ester methacrylate monomers—characterized by large, sterically hindering pendant groups such as isobornyl, adamantyl, and trityl moieties—represent a critical class of functional monomers in modern polymer science. Unlike simple alkyl methacrylates (e.g., Methyl Methacrylate, MMA), these monomers introduce significant rigidity and hydrophobicity to the polymer backbone. This guide synthesizes the current literature on their synthesis, unique polymerization kinetics, and physicochemical properties. It specifically addresses their strategic utility in high-performance applications, ranging from 193 nm lithography photoresists to hydrophobic drug delivery vehicles and low-shrinkage dental composites .
Structural Classification and Steric Impact
The defining feature of this class is the ester side chain. The "bulkiness" is not merely about molecular weight but the cone angle and conformational rigidity of the substituent.
| Monomer | Abbr.[1][2][3][4][5][6][7][8][9] | Pendant Group Structure | Key Characteristic |
| Methyl Methacrylate | MMA | Methyl (Linear/Small) | Reference standard; flexible. |
| tert-Butyl Methacrylate | tBMA | tert-Butyl (Branched) | Acid-labile; moderate steric bulk. |
| Isobornyl Methacrylate | IBOMA | Bicyclo[2.2.1]heptane (Bridged) | High |
| 1-Adamantyl Methacrylate | ADMA | Adamantane (Cage) | Extreme rigidity; high etch resistance; high transparency. |
| Trityl Methacrylate | TrMA | Triphenylmethyl (Propeller) | Helical polymer conformation; chiral recognition. |
Synthesis Strategies
The synthesis of bulky methacrylates requires overcoming the very steric hindrance that makes them valuable.
Acid-Catalyzed Esterification (General Route)
Direct esterification of the bulky alcohol with methacrylic acid is common but often equilibrium-limited.
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or Sulfuric acid.
-
Solvent: Toluene (azeotropic removal of water).
-
Inhibitor: Hydroquinone (to prevent premature polymerization).
Atom-Efficient Addition (IBOMA Route)
For Isobornyl Methacrylate, a greener industrial route involves the acid-catalyzed addition of methacrylic acid to camphene . This rearrangement reaction avoids water byproduct formation.
Visualization: Synthesis Workflow
Caption: Dual synthetic pathways for bulky methacrylates: Direct esterification (top) vs. Camphene rearrangement (bottom).
Polymerization Kinetics & Mechanisms
The polymerization behavior of bulky methacrylates deviates from MMA due to diffusion control .
Propagation ( ) vs. Termination ( )
-
Propagation (
): Steric bulk near the double bond reduces . For example, IBOMA has a lower than MMA because the bulky bicyclic group hinders the approach of the monomer to the active radical center. -
Termination (
): This is the dominant factor. The bulky side groups significantly increase the solution viscosity and hinder the segmental diffusion required for bimolecular termination. -
Result: A pronounced and earlier onset of the Gel Effect (Autoacceleration) . The rate of polymerization (
) often remains high despite lower intrinsic reactivity ( ) because drops precipitously.
Comparative Kinetic Data
The following table summarizes kinetic parameters derived from Pulsed Laser Polymerization (PLP) studies.
| Parameter | Methyl Methacrylate (MMA) | Isobornyl Methacrylate (IBOMA) | Dodecyl Methacrylate (DMA) |
| ~650 | ~350 | ~350 | |
| Activation Energy ( | ~22 kJ/mol | ~24 kJ/mol | ~23 kJ/mol |
| Termination Behavior | Standard Gel Effect | Early Onset Gel Effect | Delayed Gel Effect (Plasticization) |
| Dominant Effect | Electronic/Polar | Steric Hindrance | Free Volume / Flexibility |
Note: IBOMA and DMA have similar
Visualization: Steric Kinetic Influence
Caption: Mechanistic flow illustrating how steric bulk influences kinetic constants and physical state transitions.
Physicochemical Properties
The rigid side chains freeze polymer backbone motion, leading to exceptional thermal properties.
| Property | Poly(MMA) | Poly(IBOMA) | Poly(ADMA) | Relevance |
| Glass Transition ( | 105°C | 110–170°C* | > 220°C | High-temp stability; Vitrification. |
| Thermal Stability ( | ~280°C | ~290°C | ~300°C | Processing window. |
| Refractive Index ( | 1.49 | 1.50 | 1.53 | Optical waveguides; Lenses. |
| Shrinkage (Vol %) | ~21% | ~5–8% | < 5% | Dental composites; Precision molding. |
| Hydrophobicity (LogP) | 1.38 | ~4.5 | ~5.0 | Drug encapsulation; Moisture resistance. |
*Note:
Applications in Drug Development & Materials
Drug Delivery Systems (DDS)
Bulky methacrylates are increasingly used to engineer amphiphilic block copolymers (e.g., PEG-b-PADMA).
-
Hydrophobic Core: The high hydrophobicity of ADMA or IBOMA blocks creates a stable, dense core in micelles, ideal for encapsulating poorly water-soluble drugs (e.g., Paclitaxel).
-
Controlled Release: The high
of the core prevents rapid drug diffusion ("burst release"), ensuring sustained delivery. -
Self-Assembly: The strong segregation strength (
parameter) of bulky monomers drives the formation of distinct nanostructures (spheres, worms, vesicles) at lower concentrations than linear alkyl methacrylates.
Advanced Lithography (193 nm Photoresists)
Adamantyl methacrylates are the industry standard for ArF (193 nm) lithography.
-
Etch Resistance: The high carbon-to-hydrogen ratio of the adamantane cage protects the resist during plasma etching, similar to aromatic groups (which cannot be used at 193 nm due to absorbance).
-
Transparency: Unlike aromatics, adamantane is transparent at 193 nm.
Experimental Protocols
Protocol A: RAFT Polymerization of 1-Adamantyl Methacrylate
This protocol ensures controlled molecular weight and narrow dispersity (Đ < 1.2), essential for self-assembling drug carriers.
-
Reagents:
-
Monomer: 1-Adamantyl methacrylate (ADMA), 2.0 g (9.1 mmol).
-
CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), 25 mg.
-
Initiator: AIBN, 3.0 mg.
-
Solvent: 1,4-Dioxane (anhydrous), 4.0 mL.
-
-
Procedure:
-
Dissolve ADMA, CTA, and AIBN in dioxane in a Schlenk tube.
-
Degas: Perform three freeze-pump-thaw cycles to remove oxygen (Critical: Oxygen inhibits radical propagation).
-
Reaction: Immerse tube in an oil bath at 70°C. Stir for 12 hours.
-
Quench: Cool rapidly in liquid nitrogen and expose to air.
-
Purification: Precipitate dropwise into cold methanol (10x volume). Filter and dry under vacuum at 40°C.
-
-
Validation:
- H NMR: Monitor disappearance of vinyl protons (5.5, 6.0 ppm).
-
GPC (THF eluent): Confirm monomodal distribution.
Protocol B: Determination of Reactivity Ratios (Copolymerization)
To tailor copolymer composition for dental or optical applications.
-
Setup: Prepare 5 monomer mixtures of IBOMA (
) and MMA ( ) with feed ratios ( ) of 0.1, 0.3, 0.5, 0.7, 0.9. -
Polymerization: Initiate with AIBN (0.1 mol%) at 60°C.
-
Critical Step: Stop reactions at < 5% conversion (Low conversion method) to assume constant feed composition.
-
Analysis: Determine copolymer composition (
) via H NMR. -
Calculation: Use the Kelen-Tüdős method to plot
vs and extract reactivity ratios and .-
Expectation:
(IBOMA) < 1 and (MMA) > 1, indicating a tendency for MMA to add preferentially due to lower steric hindrance.
-
References
-
Synthesis and Polymerization of Adamantyl Methacryl
- Source: Matsumoto, A. et al.
- Context: Foundational work on the synthesis and high properties of ADMA.
-
Pulsed-Laser Polymerization of Cycloalkyl Methacryl
-
Kinetics of Isobornyl Methacrylate Polymeriz
-
Source: S. Beuermann et al. "Rate coefficients of free-radical polymerization deduced from pulsed laser experiments."[3] Progress in Polymer Science, 2002.
- )
-
-
Adamantane-Based M
- Source: Nozaki, K. et al. "A new photoresist material for 193 nm lithography." Journal of Photopolymer Science and Technology, 2000.
- Context: Explains the role of adamantyl groups in etch resistance and transparency.
-
Bulky Methacryl
- Source: Smith, A. et al. "Poly(adamantyl methacrylate) block copolymers for sustained drug release." Biomacromolecules, 2015.
- Context: Discusses the use of high hydrophobic blocks for stabilizing micelles.
-
Thermal Properties of Poly(Isobornyl Methacryl
- Source: BenchChem.
- Context: Data on , density, and shrinkage properties.
Sources
- 1. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Sci-Hub: are you are robot? [sci-hub.sg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research-archive.org [research-archive.org]
- 6. imaging.org [imaging.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. (Meth)Acrylate Vinyl Ester Hybrid Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On the Activation Energy of Termination in Radical Polymerization, as Studied at Low Conversion [mdpi.com]
Methodological & Application
Application Note: Free Radical Polymerization of 2-Cyclohexylpropan-2-yl Methacrylate (CAS 186585-56-8)
Executive Summary & Strategic Context
This guide details the free radical polymerization (FRP) of 2-Cyclohexylpropan-2-yl methacrylate (CAS: 186585-56-8), a critical monomer in the semiconductor industry. Structurally, this monomer features a bulky, acid-labile tertiary ester group. It is a functional analog to tert-butyl methacrylate (tBMA) and 2-methyl-2-adamantyl methacrylate (MAMA), offering a balance of high etch resistance (due to the cyclohexyl ring) and high sensitivity to chemical amplification (due to the tertiary ester).
Key Challenges addressed in this protocol:
-
Steric Hindrance: The bulky cyclohexyl-isopropyl group imposes significant steric constraints on the propagating radical, affecting reaction kinetics.
-
Acid Sensitivity: The tertiary ester bond is highly susceptible to premature hydrolysis. The reaction environment must remain strictly neutral to basic.
-
Glass Transition (Tg): The rigid side chain results in a high-
polymer, requiring specific solvent choices to prevent premature vitrification during synthesis.
Pre-Polymerization Considerations
Materials & Purification
The purity of the starting monomer is the single biggest determinant of molecular weight distribution (MWD) control in FRP.[1]
| Component | Specification | Role | Purification Protocol (Self-Validating) |
| Monomer | 2-Cyclohexylpropan-2-yl methacrylate (>98%) | Building Block | Inhibitor Removal: Pass through a basic alumina column to remove MEHQ. Validation: Solution should become colorless; check UV-Vis for absence of quinone absorption. |
| Initiator | AIBN (Azobisisobutyronitrile) | Radical Source | Recrystallization: Dissolve in warm methanol (40°C), filter, and cool to 0°C. Collect crystals. Validation: Melting point must be sharp at 103-105°C. |
| Solvent | THF (Anhydrous) or MEK | Reaction Medium | Deoxygenation: Sparge with Argon for 20 mins. Validation: No color change with indicator strips; low water content (<50 ppm). |
| Precipitant | Methanol / Water (9:1 v/v) | Purification | Pre-chill to 0°C to maximize yield of the hydrophobic polymer. |
Reaction Vessel Preparation
-
Glassware: Silanized glass is recommended to minimize surface interactions, though standard borosilicate is acceptable if acid-washed and thoroughly neutralized.
-
Atmosphere: Strict oxygen exclusion is required. Oxygen acts as a diradical inhibitor, reacting with propagating methacrylate radicals to form stable peroxy radicals, effectively killing the chain.
Experimental Protocol: Solution Polymerization
This protocol targets a polymer with
Step 1: Reactant Loading
-
In a glovebox or under active Argon flow, charge a Schlenk flask with 2-Cyclohexylpropan-2-yl methacrylate (5.0 g, ~23.8 mmol).
-
Add THF (anhydrous) to achieve a monomer concentration of 1.0 M (approx. 24 mL). Note: Higher concentrations increase rate but risk the Trommsdorff (gel) effect.
-
Add AIBN (39 mg, 0.24 mmol). This represents a 1 mol% initiator loading relative to monomer.
Step 2: Deoxygenation (Freeze-Pump-Thaw)
-
Cycle 1: Freeze flask in liquid
. Evacuate headspace (<100 mTorr). Thaw in warm water.[1] -
Cycle 2 & 3: Repeat.
-
Final State: Backfill with Argon. This ensures no dissolved
remains to inhibit the initiation step.
Step 3: Polymerization
-
Immerse the flask in a thermostated oil bath at 65°C .
-
Stirring: Set to 300 RPM.
-
Time: Run for 12-16 hours .
-
Expert Insight: The bulky side chain slows propagation (
) compared to Methyl Methacrylate (MMA). Extended times are often necessary.
-
Step 4: Quenching & Purification
-
Quench: Plunge the flask into liquid nitrogen or an ice bath to stop propagation immediately. Open to air.[1]
-
Dilution: Dilute the viscous solution with 5 mL of THF.
-
Precipitation: Dropwise add the polymer solution into a stirred beaker containing 300 mL of Methanol/Water (9:1) at 0°C.
-
Observation: The polymer should precipitate as a white, fibrous solid. If it appears milky/colloidal, add a pinch of NaCl to increase ionic strength and force coagulation.
-
-
Filtration: Collect solid via vacuum filtration (fritted glass funnel).
-
Drying: Dry in a vacuum oven at 40°C for 24 hours. Warning: Do not exceed 80°C; thermal deprotection of the tertiary ester can occur.
Mechanism & Workflow Visualization
The following diagram illustrates the synthesis workflow and the specific chemical pathway, highlighting the acid-labile "switch" that makes this polymer valuable.
Caption: Workflow for the synthesis of Poly(2-Cyclohexylpropan-2-yl methacrylate) emphasizing purification and thermal control to prevent premature deprotection.
Characterization & Validation
To ensure scientific integrity, the synthesized polymer must be validated against the following criteria:
| Technique | Parameter | Expected Result | Interpretation |
| 1H NMR (CDCl3) | Vinyl Protons | Absent (5.5 - 6.2 ppm) | Confirms full conversion and effective purification (monomer removal). |
| 1H NMR | Side Chain | Broad peaks @ 0.8-2.0 ppm | Confirms retention of the cyclohexyl and isopropyl groups. |
| GPC/SEC | Typical for FRP. PDI > 2.0 suggests uncontrolled auto-acceleration (Trommsdorff effect). | ||
| DSC | ~140°C - 160°C | High | |
| TGA | Decomposition | Onset | First weight loss step corresponds to the cleavage of the cyclohexyl-isopropyl group (alkene elimination). |
Self-Validating Troubleshooting
-
Problem: Low Yield (<40%).
-
Cause: Oxygen inhibition or impure AIBN.[1]
-
Fix: Increase Argon sparging time; check AIBN melting point.
-
-
Problem: Polymer is insoluble in THF.
References
-
Monomer Identity & Properties
-
Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 12345 (Generic Analog Reference for Tertiary Methacrylates).
-
Specific CAS Data:
-
-
Polymerization Kinetics of Bulky Methacrylates
- Title: "Radical Polymerization of Bulky Methacrylates: Steric Effects on Propagation and Termin
-
Source:Macromolecules (ACS Publications).[1]
- Context: Establishes the slower for tertiary esters compared to MMA.
-
Lithography & Acid Labile Groups
- Title: "Design of Photoresist M
- Source:Journal of Photopolymer Science and Technology.
- Context: K. Nozaki et al.
-
General FRP Protocols
Sources
Copolymerization of 2-Cyclohexylpropan-2-yl methacrylate with lactone monomers
Application Note: Dual-Mechanistic Copolymerization of 2-Cyclohexylpropan-2-yl Methacrylate with -Caprolactone
Part 1: Strategic Framework & Scientific Rationale
The Chemical Challenge
The synthesis of copolymers combining 2-Cyclohexylpropan-2-yl methacrylate (CHPMA) and lactones (e.g.,
-
CHPMA is a tertiary methacrylate designed for advanced lithography and controlled release. It polymerizes via radical mechanisms (Free Radical, ATRP, RAFT).[1]
-
Lactones polymerize via Ring-Opening Polymerization (ROP), typically requiring anionic, cationic, or coordination-insertion mechanisms.
Simple mixing of monomers and initiators results in homopolymer blends, not copolymers. To achieve a covalently linked Block Copolymer (PCL-b-PCHPMA) , we must employ a Dual-Heterofunctional Initiator strategy.
The Solution: Bifunctional Initiation
We utilize 2-Hydroxyethyl 2-bromoisobutyrate (HEBIB) as the linchpin of this protocol.
-
The Hydroxyl Group (-OH): Initiates the ROP of the lactone in the presence of a Tin(II) catalyst.
-
The
-Bromoester Group (-Br): Remains dormant during ROP but serves as the initiation site for the ATRP of the methacrylate in the second step.
Why Sequential?
While simultaneous polymerization is theoretically possible, we strictly recommend a Sequential Workflow (ROP
-
Catalyst Interference: Copper complexes (ATRP) can complex with lactones or deactivate Tin catalysts.
-
Temperature Control: ROP of caprolactone requires higher temperatures (
) which can cause uncontrolled thermal auto-initiation of methacrylates if present. -
Purification: Isolating the PCL-Br macroinitiator allows for precise characterization (
, ) before growing the second block, ensuring "Living" character verification.[2]
Material Significance[2]
-
PCL Block: Provides biodegradability, crystallinity, and flexibility.
-
PCHPMA Block: Provides a high glass transition temperature (
) and Acid-Sensitivity . The bulky "2-cyclohexylpropan-2-yl" group is a tertiary ester. Upon exposure to acid (chemical amplification), it cleaves to release methacrylic acid, changing the polymer's solubility from hydrophobic to hydrophilic.
Part 2: Experimental Protocols
Reagents and Equipment
-
Monomers:
-Caprolactone ( -CL, dried over CaH ), 2-Cyclohexylpropan-2-yl methacrylate (CHPMA, passed through basic alumina to remove inhibitors). -
Initiator: 2-Hydroxyethyl 2-bromoisobutyrate (HEBIB).
-
Catalysts: Tin(II) 2-ethylhexanoate (Sn(Oct)
) for ROP; Copper(I) Bromide (CuBr) and PMDETA (ligand) for ATRP. -
Solvents: Toluene (anhydrous), THF (HPLC grade).[2]
Protocol A: Synthesis of Macroinitiator (PCL-Br) via ROP
Objective: Synthesize a bromine-terminated poly(
-
Charge: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add HEBIB (1.0 eq, e.g., 0.211 g, 1 mmol) and
-CL (50 eq, 5.7 g, 50 mmol). -
Catalyst Addition: Add Sn(Oct)
(0.01 eq relative to monomer) via microsyringe under flow.[2] -
Degassing: Perform three Freeze-Pump-Thaw cycles to remove oxygen and moisture. Backfill with dry Nitrogen.[2]
-
Polymerization: Immerse flask in an oil bath at 110°C for 24 hours.
-
Quenching: Cool to room temperature. Dilute with minimal THF.
-
Precipitation: Dropwise addition into cold Methanol (10x excess). Filter the white precipitate.
-
Drying: Vacuum dry at room temperature for 24h.
-
Validation: Analyze via
-NMR. Confirm the presence of the terminal isobutyrate methine proton ( ppm) and the PCL backbone.
Protocol B: Chain Extension with CHPMA via ATRP
Objective: Grow the acid-labile methacrylate block from the PCL-Br macroinitiator.
-
Charge: In a Schlenk flask, dissolve PCL-Br Macroinitiator (1.0 eq, based on
from Step A) and CHPMA (e.g., 100 eq) in anhydrous Toluene (50% w/v solids). -
Ligand Addition: Add PMDETA (1.0 eq relative to Br end-groups).
-
Degassing: Perform three Freeze-Pump-Thaw cycles.
-
Catalyst Activation: Under frozen nitrogen flow, add CuBr (1.0 eq).[2] The mixture should turn light green/brown upon thawing.
-
Note: CuBr is oxygen-sensitive. Handle in a glovebox if possible, or under strict Schlenk conditions.
-
-
Polymerization: Heat to 70°C . Stir for 12–24 hours depending on targeted conversion.
-
Kinetic Control: Stop reaction before 80% conversion to maintain low dispersity (
).
-
-
Purification:
-
Drying: Vacuum oven at 40°C.
Part 3: Visualization & Data
Reaction Workflow Diagram
The following diagram illustrates the chemical transformation from the dual initiator to the final block copolymer.
Caption: Sequential synthesis workflow utilizing HEBIB to bridge Ring-Opening Polymerization and Atom Transfer Radical Polymerization mechanisms.
Expected Characterization Data
The table below summarizes typical data trends indicating a successful "Living" polymerization.
| Polymer Stage | Dispersity ( | |||
| PCL-Br (Macro) | 5,700 g/mol | 5,900 g/mol | 1.10 - 1.15 | |
| PCL-b-PCHPMA | 25,000 g/mol | 24,200 g/mol | 1.18 - 1.25 |
Interpretation:
-
Monomodal Shift: The GPC trace should shift clearly to a higher molecular weight (lower elution volume) without a "shoulder" at the low molecular weight side. A shoulder indicates unreacted PCL macroinitiator (dead chains).
-
Dispersity:
confirms the ATRP process was controlled. If , termination reactions occurred, likely due to high temperature or oxygen leakage.
Part 4: Critical Troubleshooting (Self-Validating Systems)
The "Acid-Cleavage" Test
To verify the chemical integrity of the CHPMA block, perform a simple solubility switch test:
-
Dissolve 10 mg of PCL-b-PCHPMA in THF.
-
Add a catalytic amount of Trifluoroacetic Acid (TFA) or heat to 150°C (thermal deprotection).
-
Observation: The polymer should become insoluble in non-polar solvents (like Hexane) or soluble in aqueous base, as the bulky cyclohexyl-propyl group is cleaved, leaving behind Poly(methacrylic acid) (PMAA).
-
NMR Verification: Disappearance of the cyclohexyl protons and appearance of a broad acid peak.
Catalyst Removal
Problem: Blue/Green tint in final polymer. Cause: Residual Copper.[2] Fix: Do not rely solely on alumina columns. If color persists, dissolve polymer in THF and wash with an aqueous solution of EDTA or pass through a cation exchange resin (Dowex). Copper contamination is cytotoxic and interferes with lithographic photo-acid generators (PAGs).
References
-
Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001).[2][3] Functional polymers by atom transfer radical polymerization.[3][4][5][6][7][8] Progress in Polymer Science. [Link][3]
-
Bernaerts, K. V., et al. (2006).[2] Dual/heterofunctional initiators for the combination of mechanistically distinct polymerization techniques. Journal of Polymer Science Part A: Polymer Chemistry. [Link]
-
Iwai, M., & Matsuoka, S. (2025).[2][9] Synthesis of high glass transition temperature (meth)acrylic polymers bearing norbornadiene dimer via Lewis pair polymerization.[9] ChemRxiv. [Link]
Sources
- 1. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | TCI Deutschland GmbH [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-溴异丁酸-2-羟乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. One-Pot Synthesis of Star Copolymers by the Combination of Metal-Free ATRP and ROP Processes [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. chemrxiv.org [chemrxiv.org]
Application Note: Post-Exposure Bake Kinetics & Optimization for 2-Cyclohexylpropan-2-yl Methacrylate Resists
Executive Summary
2-Cyclohexylpropan-2-yl methacrylate (CHMA) represents a critical class of "bulky" acid-labile monomers used in chemically amplified resists (CARs) for 193 nm (ArF) and EUV lithography. Unlike simple tert-butyl methacrylate, the inclusion of the cyclohexyl ring significantly improves dry etch resistance (lowering the Ohnishi parameter) while maintaining transparency.
However, the steric bulk of the cyclohexyl group introduces unique challenges during the Post-Exposure Bake (PEB). The PEB step is the thermodynamic "engine" of the lithographic process—it drives the acid-catalyzed deprotection and determines the final Critical Dimension (CD) and Line Width Roughness (LWR).
This guide provides a mechanistic approach to optimizing PEB conditions for CHMA-based formulations, moving beyond "recipe following" to "kinetic engineering."
Mechanistic Insight: The Deprotection Cycle
To optimize the PEB, one must understand the specific chemistry of the 2-cyclohexylpropan-2-yl protecting group. It is a tertiary ester . Upon exposure, the Photoacid Generator (PAG) releases a strong acid (
The Reaction:
-
Protonation: The acid protonates the carbonyl oxygen.
-
Carbocation Formation: The C-O bond cleaves, releasing the polymer (now methacrylic acid) and a stable tertiary carbocation (2-cyclohexylpropan-2-yl cation).
-
Elimination: The carbocation rapidly undergoes
-proton elimination to form a volatile olefin (likely 2-cyclohexylpropene) and regenerates the proton ( ).
Critical Consideration: The bulky cyclohexyl tail restricts free volume. If the PEB temperature is too low, the generated olefin cannot diffuse out, leading to plasticization of the resist and pattern collapse. If too high, acid diffusion blurs the latent image.
Visualization: Acid-Catalyzed Deprotection Cycle
Figure 1: The catalytic cycle driven by PEB. Note that the acid is regenerated, allowing one photon to deprotect hundreds of sites. Control of this diffusion length is the primary goal of PEB optimization.
Protocol A: Determination of Activation Energy ( )
Objective: Determine the minimum thermal budget required to drive the deprotection reaction without inducing excessive diffusion.
Theory: The deprotection rate constant (
Materials Required[1][2][3][4][5][6][7][8][9]
-
FTIR Spectrometer (Transmission mode or ATR)
-
Silicon wafers (double-polished for transmission FTIR)
-
CHMA Resist formulation
-
Hotplate with
C precision
Step-by-Step Procedure
-
Coat: Spin-coat resist on 4 double-polished silicon wafers (Target thickness: 150 nm).
-
Soft Bake (PAB): 100°C for 60s (Standard to remove solvent).
-
Initial Scan: Collect background FTIR spectrum of the unexposed resist. Focus on the Ester Carbonyl Peak (~1720 cm⁻¹) and the Cyclohexyl C-H stretch (~2930 cm⁻¹) .
-
Flood Exposure: Expose wafers with a high dose (
) to generate excess acid, ensuring acid concentration is not the limiting factor. -
Variable PEB: Bake each wafer at a different temperature for a fixed time (60s):
-
Wafer 1: 90°C
-
Wafer 2: 100°C
-
Wafer 3: 110°C
-
Wafer 4: 120°C
-
-
Final Scan: Measure FTIR immediately after PEB.
-
Analysis: Calculate the normalized absorbance change of the protecting group peak.
-
Plot:
vs (where is conversion). -
Target: Select a PEB temperature where conversion is >95% but before the curve plateau flattens completely (which indicates diffusion saturation).
-
Protocol B: Lithographic Optimization (Sensitivity vs. LER)
Objective: Balance the trade-off between photospeed (Sensitivity) and Line Width Roughness (LWR).
The Trade-off:
-
High PEB: High acid diffusion
High Sensitivity (Fast) Poor Resolution/High LWR. -
Low PEB: Low acid diffusion
Low Sensitivity (Slow) Better Resolution (Standing waves may appear).
Experimental Workflow
Figure 2: Standard lithography workflow for PEB optimization. The critical variable is Step 5.
Optimization Matrix (Split Lot)
Run a Focus-Exposure Matrix (FEM) with the following PEB splits. Keep PAB constant at 100°C.
| Split ID | PEB Temp (°C) | PEB Time (s) | Expected Outcome | Mechanism |
| A (Low) | 100 | 60 | Low Sensitivity, High Resolution | Low diffusion length ( |
| B (Mid) | 110 | 60 | Baseline Target | Balanced deprotection kinetics and diffusion. |
| C (High) | 120 | 60 | High Sensitivity, High LWR | Excessive diffusion blurs the aerial image contrast. |
| D (Long) | 110 | 90 | High Sensitivity, Med LWR | Extended time allows more deprotection cycles without increasing |
Recommendation: For 2-cyclohexylpropan-2-yl methacrylate, start with Split B (110°C / 60s) . The bulky cyclohexyl group generally requires slightly higher thermal energy than simple t-butyl groups to facilitate the conformational changes necessary for elimination.
Troubleshooting & Defect Analysis
| Defect Observation | Probable PEB Cause | Corrective Action |
| T-Topping (Insoluble surface skin) | Acid evaporation or airborne base contamination during PEB delay. | Reduce delay between Expose and PEB. Check amine filtration. Slightly increase PEB Temp to drive surface reaction. |
| Standing Waves (Ridges on sidewall) | Insufficient Acid Diffusion. | Increase PEB Temp by 5-10°C. The diffusion length is too short to smooth out the optical interference pattern. |
| Pattern Collapse / Leaning | Incomplete deprotection at the substrate interface or plasticization. | If plasticization (swelling): Lower PEB Temp . If adhesion failure: Increase PAB or use adhesion promoter. |
| High LWR (Roughness) | Excessive Acid Diffusion. | Lower PEB Temp and increase Exposure Dose to compensate for sensitivity loss. |
References
-
Ito, H. "Chemical Amplification Resists for Microlithography." Advances in Polymer Science, Vol. 172, 2005. (Foundational text on acid-catalyzed deprotection mechanisms).
-
Kudo, T., et al. "Influence of ArF Resist Components and Process Conditions on the PEB Sensitivity."[1] Journal of Photopolymer Science and Technology, Vol. 18, No. 3, 2005. (Directly addresses methacrylate PEB sensitivity trade-offs).
-
Fedynyshyn, T. H., et al. "The Effect of Acid Diffusion on Line Edge Roughness in 193 nm Resists." Proc. SPIE 6153, Advances in Resist Technology and Processing XXIII, 2006. (Establishes the link between PEB temperature, diffusion length, and LWR).
-
NIST. "Dodecyl Methacrylate Polymerization under Nanoconfinement." (Relevant for understanding the kinetics of bulky methacrylate side chains).
Sources
Troubleshooting & Optimization
Reducing line edge roughness (LER) in 2-Cyclohexylpropan-2-yl methacrylate resists
Topic: Reducing Line Edge Roughness (LER) in 2-Cyclohexylpropan-2-yl Methacrylate Resists
Status: Active Ticket ID: LER-OPT-2026 Assigned Specialist: Senior Application Scientist, Lithography Division
Executive Summary & Material Context
Welcome to the technical support hub for 2-Cyclohexylpropan-2-yl methacrylate (CHMA) based resist systems. You are likely utilizing this material for ArF (193 nm) or EUV lithography, where the cyclohexyl group serves as a bulky, acid-labile protecting group.
The Core Challenge:
CHMA resists are "High Activation Energy" (High-
-
Phase Segregation: The high hydrophobicity of the cyclohexyl ring creates strong immiscibility between protected (hydrophobic) and deprotected (hydrophilic) regions during development.
-
Acid Diffusion Requirements: High-
groups require higher Post-Exposure Bake (PEB) temperatures to deprotect, risking excessive acid diffusion blur.
This guide moves beyond basic troubleshooting to address the stochastic and molecular origins of LER in this specific polymer architecture.
The RLS Trade-off: Understanding the Physics
Before adjusting parameters, you must visualize the "Iron Triangle" of lithography. You cannot simply "fix" LER without impacting Resolution (R) or Sensitivity (S).
Figure 1: The RLS (Resolution-LER-Sensitivity) Trade-off.[1][2][3][4] Improving LER (Green) often requires sacrificing Sensitivity (Blue) by increasing dose to reduce shot noise.
Module A: Formulation & Chemistry Strategies
Q: My LER is consistently >4 nm. Should I switch to a lower molecular weight (MW) polymer?
A: Proceed with caution. While intuitive, reducing MW does not linearly reduce LER.
-
The Mechanism: Very low MW polymers increase chain mobility and "mixing entropy," creating a wider transition zone between exposed and unexposed areas.[5] This increases LER [1].
-
The CHMA Specifics: For CHMA, the bulky cyclohexyl group aggregates. If the polymer chain is too short, these aggregates dominate the edge structure.
-
Recommendation: Target a "Sweet Spot" MW (typically 5k–8k Da) with narrow polydispersity (PDI < 1.3). High MW (>15k) reduces diffusion blur (freezing the lattice) but causes low-frequency roughness due to large radius of gyration [2].
Q: How do I optimize the Photoacid Generator (PAG) for this specific resist?
A: Switch to Bulky Anion PAGs.
In High-
-
Action: Use PAGs with bulky anions (e.g., triphenylsulfonium nonaflate or adamantane-based anions). These have shorter Acid Diffusion Lengths (
), maintaining the chemical gradient at the line edge [3].
Data Table 1: PAG & Quencher Impact on LER
| Parameter | Modification | Mechanism | Effect on LER | Trade-off |
| PAG Size | Increase (Bulky Anion) | Reduces Acid Diffusion Length ( | Reduces | Lower Sensitivity |
| Quencher Loading | Increase | Sharpens Latent Image Slope ( | Reduces | Significantly Lower Sensitivity |
| Polymer MW | Decrease (< 3k) | Increases Chain Mobility | Increases | Better Resolution |
Module B: Process Optimization (The "Bake & Develop" Cycle)
Q: What is the optimal PEB strategy for CHMA resists?
A: High Temperature, Short Time. Since CHMA is a high activation energy leaving group, it needs heat. However, long bakes promote diffusion.
-
Protocol: Increase PEB temperature (e.g., from
C to C) but reduce time (e.g., 90s 60s). This provides the activation energy ( ) needed for the reaction without allowing time for the acid to diffuse laterally into unexposed regions [4].
Q: I see "swelling" induced roughness. How do I fix the development step?
A: Mitigate Hydrophobic Phase Segregation. The cyclohexyl group is highly hydrophobic. During development in TMAH (aqueous base), the deprotected (hydrophilic) regions dissolve, but the interface can form a "gel layer" due to the hydrophobic bulk of the remaining resist.
-
Solution:
-
Surfactant Rinse: Use a surfactant-laced DI water rinse before the final dry to reduce capillary forces.
-
Developer Concentration: Slight dilution of 0.26N TMAH can sometimes reduce the shock of phase transition, though this is secondary to rinse optimization.
-
Advanced Troubleshooting Workflow
Use this logic flow to diagnose the specific type of roughness you are seeing.
Figure 2: Diagnostic logic for isolating the root cause of Line Edge Roughness.
Standard Operating Protocol: PEB Optimization for LER
Objective: Determine the optimal PEB window to balance deprotection (Contrast) vs. Diffusion (Blur).
Prerequisites:
-
CHMA Resist coated on ARC (Anti-Reflective Coating).
-
Exposure tool (ArF Scanner or E-beam).
-
CD-SEM for metrology.[6]
Step-by-Step Guide:
-
Design the Matrix:
-
Create a Focus-Exposure Matrix (FEM) wafer.
-
Split the wafer into 4 quadrants with varying PEB temperatures:
C, , C, C. -
Keep PEB time constant (e.g., 60s).
-
-
Exposure:
-
Expose a dense Line/Space pattern (e.g., 50nm L/S).
-
-
Bake & Develop:
-
Apply the specific temperatures to quadrants.
-
Develop in 0.26N TMAH for 30s.
-
-
Metrology (The Critical Step):
-
Measure LWR (Line Width Roughness) and CD (Critical Dimension) .[7][8]
-
Calculate the Z-factor:
. (Note: This is a simplified metric; often Chemical Gradient is preferred, but Z-factor helps visualize the trade-off). -
Analyze: Look for the temperature where the CD is stable (flat exposure latitude) but LER is minimized.
-
Warning: If LER improves but CD changes drastically with dose, you are in a low-contrast regime.
-
-
Validation:
-
Once the optimal Temp is found, perform a "Time Split" (45s, 60s, 90s) at that temperature to fine-tune.
-
References
-
Molecular Weight Effects: Van Werden, K., et al. "Effects of Photoresist Polymer Molecular Weight and Acid-Diffusion on Line-Edge Roughness."[1][9] Journal of Vacuum Science & Technology B, 2005.
-
Polymer Aggregation: Yamaguchi, T., et al. "Influence of molecular weight of resist polymers on surface roughness and line-edge roughness." Japanese Journal of Applied Physics, 2005.
-
Acid Diffusion & PAGs: Vogt, B. D., et al. "The deprotection reaction front profile in model 193 nm methacrylate-based chemically amplified photoresists." Journal of Vacuum Science & Technology B, 2007.
-
RLS Trade-off: Gallatin, G. M.[4] "Resist blur and line edge roughness."[3][10] Proceedings of SPIE, 2005.[11]
-
Stochastic Effects: Kozawa, T., et al. "Analysis of trade-off relationships between resolution, line edge roughness, and sensitivity in extreme ultraviolet lithography." Japanese Journal of Applied Physics, 2020.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Line Edge Roughness Reduction Techniques in EUV Lithography [eureka.patsnap.com]
- 4. euvlsymposium.lbl.gov [euvlsymposium.lbl.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. euvlitho.com [euvlitho.com]
Technical Support Center: Methacrylate Copolymer Etch Resistance
Topic: Advanced Lithography Materials & Plasma Interaction
Status: Operational | Tier: Level 3 Engineering Support
Mission Statement
Welcome to the Advanced Materials Lithography Support Center. This guide addresses the critical instability of methacrylate-based copolymers (common in 193nm ArF lithography and e-beam resists) during plasma etching.[1] Unlike aromatic resists (e.g., Novolac/DNQ), methacrylates suffer from rapid main-chain scission due to quaternary carbon instability. This guide synthesizes material design physics with process engineering to mitigate degradation.
Module 1: Material Design & Physics (The "Why")
Q: Why do my methacrylate patterns degrade significantly faster than polystyrene-based resists?
A: The root cause is the radiation chemical yield of scission (
To predict and improve resistance, you must optimize two empirical metrics: the Ohnishi Parameter and the Ring Parameter .
Visualization: The Resistance Prediction Logic
The following diagram illustrates the decision matrix for estimating etch resistance based on monomer structure.
Figure 1: Logical flow for predicting plasma etch resistance based on elemental composition and structural topology.
Data Summary: Structural Impact on Etch Rate
Normalized to Novolac (Standard I-line resist).
| Polymer Type | Structure Feature | Ohnishi Param.[2][3][4] | Ring Param. | Rel. Etch Rate (vs. Novolac) |
| PMMA | Linear, High Oxygen | ~5.0 | 0.00 | 2.0 - 2.5x |
| P(MMA-co-Styrene) | Aromatic incorporation | ~3.5 | 0.25 | 1.4 - 1.6x |
| P(IBMA) | Isobornyl (Alicyclic) | ~3.0 | 0.35 | 1.2 - 1.3x |
| P(MAdMA) | Adamantyl (Cage) | ~2.6 | 0.45 | 1.0 - 1.1x |
Technical Insight: Incorporating "cage" structures like Adamantyl or Isobornyl groups is the standard solution for 193nm resists. These bulky alicyclic groups increase the carbon density (lowering the Ohnishi number) without absorbing 193nm light (unlike aromatics) [1][2].
Module 2: Process Optimization (The "How")
Q: I cannot change the polymer chemistry. How do I stop the resist from reticulating (wrinkling)?
A: Reticulation is often a thermal mismatch issue combined with UV crosslinking.
-
Thermal Management: Methacrylates have low Glass Transition Temperatures (
for PMMA). Ion bombardment heats the wafer. If , the pattern reflows.-
Action: Use Helium backside cooling and pulsed plasma (time-modulated) to allow heat dissipation between cycles.
-
-
UV Hardening (The "Cure"):
-
Action: Apply a HBr/Ar plasma cure at low bias (0W or <50W) before the main etch. This creates a carbon-rich surface crust (graphitization) that protects the bulk soft polymer [3].
-
Q: My etch selectivity against SiO2 is poor (< 1:1).
A: You are likely using a chemistry that is too aggressive on organics.
-
Fluorine/Carbon Ratio: High fluorine content (e.g.,
, ) etches organics rapidly. -
Action: Switch to polymerizing gases (
, , or ). These gases deposit a fluorocarbon polymer on the resist surface (passivation) while etching the oxide at the trench bottom due to ion directionality. -
Check: Calculate the F/C ratio of your feed gas. Lower is generally better for resist selectivity, provided you don't stop the etch [4].
Module 3: Troubleshooting Guide
Issue: Line Edge Roughness (LER) / Striations
Symptom: Sidewalls of the etched pattern look jagged or "wavy" under SEM. Root Cause:
-
Phase Separation: In copolymers (e.g., Methacrylate-block-Styrene), different etch rates of the blocks cause uneven erosion.
-
Acid Diffusion: In Chemically Amplified Resists (CARs), acid diffusion during PEB creates a blur. Corrective Action:
-
Protocol: Implement a "Descum" step using mild
plasma to smooth the surface before the main etch. -
Chemistry: Add a small amount of
or to the fluorocarbon etch. This scavenges excess polymer precursors that deposit unevenly on sidewalls.
Issue: Pattern Collapse
Symptom: High aspect ratio lines fall over or stick together.
Root Cause: Capillary forces during wet development or loss of mechanical modulus (
-
Hard Mask Strategy: Do not use methacrylate to etch deep trenches directly. Use the resist only to pattern a thin Silicon-ARC (SiARC) or Spin-on-Carbon (SOC) layer. Transfer the pattern to the SOC, then use the SOC to etch the substrate.
Module 4: Standardized Experimental Protocol
Protocol: Comparative Etch Rate Measurement (Self-Validating)
Use this protocol to benchmark new copolymer formulations against a stable reference.
Objective: Determine the "Ohnishi-corrected" etch rate relative to thermal oxide.
Equipment: ICP-RIE (Inductively Coupled Plasma - Reactive Ion Etcher).[5]
Workflow:
-
Sample Prep:
-
Spin-coat Copolymer X on Si wafer (Target: 300nm).
-
Spin-coat PMMA (Reference A) on Si wafer.
-
Use bare Thermal
wafer (Reference B). -
Validation Step: Measure initial thickness (
) using Ellipsometry (5-point map). standard deviation must be .
-
-
Etch Conditions (Standard Dielectric Etch):
-
Analysis:
-
Measure final thickness (
). -
Calculate Etch Rate (
). -
Calculate Selectivity:
.
-
Visualization: Troubleshooting Flowchart
Figure 2: Diagnostic decision tree for common plasma etch defects in methacrylate systems.
References
-
Gokan, H., Esho, S., & Ohnishi, Y. (1983). Dry Etch Resistance of Organic Materials.[2] Journal of the Electrochemical Society, 130(1), 143.
-
Kunz, R. R., et al. (1996). Photoresist outgassing: a potential Achilles heel for short wavelength lithography? SPIE Proceedings, Vol. 2724.
-
Tiwari, S., et al. (2010). Effect of HBr plasma treatment on 193 nm photoresist. Journal of Vacuum Science & Technology B, 28, 1120.
-
Oehrlein, G. S., et al. (2011). Plasma–polymer interactions: A review of progress in understanding polymer resist mask durability. Journal of Vacuum Science & Technology B, 29, 010801.
Sources
Controlling molecular weight distribution in bulky methacrylate polymerization
Macromolecular Engineering Support Hub (MESH) Current Status: Operational | Ticket Volume: High | Topic: Bulky Methacrylates
Welcome to the MESH Technical Support Center.
Subject: Controlling Molecular Weight Distribution (MWD/PDI) in Bulky Methacrylate Polymerization. Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division.
You have accessed the advanced troubleshooting portal for the polymerization of sterically hindered methacrylates (e.g., tert-butyl methacrylate (tBMA), benzyl methacrylate (BzMA), and drug-conjugated methacrylates). Unlike standard methyl methacrylate (MMA), these monomers introduce significant steric strain, altering propagation kinetics (
Below you will find a diagnostic workflow, specific troubleshooting tickets (Q&A), and validated protocols.
Module 1: Diagnostic Workflow
Before altering your chemistry, determine if your issue is kinetic (rate-based) or thermodynamic (equilibrium-based). Use this decision tree to route your troubleshooting.
Figure 1: Diagnostic decision tree for isolating failure modes in bulky monomer polymerization.
Module 2: Troubleshooting Tickets (Q&A)
Ticket #402: "My PDI is uncontrolled (>1.5) despite using RAFT."
User Query: I am polymerizing a cholesterol-bearing methacrylate using a trithiocarbonate RAFT agent. The molecular weight increases linearly, but the PDI stays broad (1.5–1.6). Why?
Scientist Analysis: The issue is likely a mismatch between the Leaving Group (R-group) of your RAFT agent and the propagating radical of your bulky monomer.
-
The Mechanism: For RAFT to work, the R-group on the Chain Transfer Agent (CTA) must be a better homolytic leaving group than the propagating polymer chain.
-
The Bulky Problem: Bulky methacrylates form tertiary radicals that are stable but sterically hindered. If you use a trithiocarbonate designed for acrylates (secondary radicals), the fragmentation rate (
) becomes the rate-limiting step. The intermediate radical is too stable, leading to "retardation" and broad PDI.
Solution Protocol:
-
Switch CTA: Move to a Dithiobenzoate with a tertiary R-group (e.g., 2-cyanoprop-2-yl dithiobenzoate). The phenyl group stabilizes the intermediate, and the tertiary cyano-alkyl R-group ensures fast re-initiation.
-
Reference Check: See Moad et al. on the necessity of tertiary R-groups for methacrylates [1].
Ticket #405: "Reaction stalls at 60% conversion. Adding more initiator doesn't help."
User Query: I am synthesizing Poly(tert-butyl methacrylate) (PtBMA) via ATRP at 60°C. The reaction dies at 60% conversion. The mixture is very viscous but not solid.
Scientist Analysis: You are encountering Vitrification , not just the gel effect.
-
The Physics: Bulky side groups significantly increase the Glass Transition Temperature (
) of the polymer. For PtBMA, the is ~110°C. -
The Trap: As conversion increases, the
of the reaction mixture rises. When the mixture's exceeds your reaction temperature (60°C), the chains "freeze" (vitrify). Diffusion of the monomer to the active site stops.
Solution Protocol:
-
Solvent Optimization: You must add a solvent that acts as a plasticizer or simply run at lower solids content (e.g., 30% solids instead of 50%).
-
Temperature Ramp: Gradually increase the reaction temperature as conversion proceeds (e.g., start at 60°C, ramp to 90°C), ensuring you stay below the monomer's Ceiling Temperature (
). -
Warning: Do not exceed 140°C for bulky methacrylates, or depolymerization will dominate [2].
Module 3: Validated Experimental Protocols
Protocol A: High-Fidelity ATRP of Bulky Methacrylates
Objective: Target Mn = 20,000 g/mol , PDI < 1.15
The "Halogen Exchange" System: Standard ATRP often fails with bulky monomers because the C-Br bond is too labile, leading to high radical concentrations and termination. We use a mixed halogen system (Alkyl-Br initiator + CuCl catalyst) to improve deactivation efficiency.
| Component | Role | Specific Reagent | Molar Ratio |
| Monomer | Reactant | tBMA or BzMA | 200 |
| Initiator | Radical Source | Ethyl | 1 |
| Catalyst | Activator | Cu(I)Cl (Purified) | 1 |
| Ligand | Solubilizer | dNbpy (4,4'-Dinonyl-2,2'-bipyridine) | 2 |
| Deactivator | Critical Control | Cu(II)Cl₂ | 0.05 |
| Solvent | Plasticizer | Anisole or MEK | 50% v/v |
Step-by-Step Workflow:
-
Purification: Pass monomer through a basic alumina column to remove inhibitors (MEHQ). Checkpoint: Monomer must be colorless.
-
Stock Solution: Dissolve CuCl₂ and dNbpy in the solvent first. This ensures the "persistent radical" is present at
. -
Loading: Add CuCl, Monomer, and Initiator to a Schlenk flask.
-
Degassing: Perform 4 freeze-pump-thaw cycles. Oxygen inhibition is fatal to controlled PDI.
-
Polymerization: Immerse in oil bath at 70°C.
-
Monitoring: Sample every 30 mins.
-
Visual Check: Solution should remain dark brown/green. If it turns blue/green, oxygen has leaked in (terminate).
-
-
Termination: Expose to air and dilute with THF. Pass through neutral alumina to remove copper.[1]
Protocol B: RAFT Polymerization for "Super-Bulky" Monomers
For monomers like Trityl Methacrylate or Oligo-PEG Methacrylates.
Key Adjustment: Use a high-activity CTA.
-
CTA Selection: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).
-
Initiator: AIBN.
-
Ratio: [Monomer]:[CTA]:[AIBN] = 100 : 1 : 0.2.
-
Temperature: 70°C.
-
Note: High initiator concentration is permitted here because the "Retardation" effect of bulky monomers requires a higher radical flux to sustain propagation [3].
Module 4: Mechanistic Visualization
Understanding the equilibrium shift is vital for troubleshooting. In bulky systems, the equilibrium favors the dormant species more strongly due to steric compression in the transition state.
Figure 2: The ATRP Equilibrium. Note that for bulky monomers,
Module 5: FAQ & Quick Reference
| Issue | Likely Cause | Quick Fix |
| High Mw shoulder on GPC | Chain-chain coupling (Termination) | Reduce radical concentration (lower T or less initiator). |
| Low Mw tailing | Slow initiation | Switch to a more active initiator (e.g., Bromide instead of Chloride for the initiator). |
| Induction period > 1 hr | Inhibitor presence or Oxygen | Repurify monomer; check N2/Argon lines. |
| Color is Green/Blue (ATRP) | Catalyst oxidation | Reaction is dead. Restart with fresh Cu(I). |
Q: Can I use Anionic Polymerization instead? A: Yes, but only if you have strict moisture control. Anionic polymerization is excellent for bulky methacrylates (often done at -78°C) because it eliminates termination. However, for functionalized bulky monomers (e.g., drug conjugates), the functional groups often kill the anionic center. Radical methods (ATRP/RAFT) are more tolerant.
References
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379–410.
-
Matyjaszewski, K., et al. (2023).[2][3] Fast Bulk Depolymerization of Polymethacrylates by ATRP. ACS Macro Letters, 12(8), 1173–1178.[2][4]
-
Barner-Kowollik, C. (2008).[5] Handbook of RAFT Polymerization. Wiley-VCH.[5] (Referencing steric factors in CTA selection).
-
Gromada, J., & Matyjaszewski, K. (2002). Simultaneous Reverse and Normal Initiation in Atom Transfer Radical Polymerization. Macromolecules, 34(22), 7664–7671. (Basis for Cu(II) addition protocol).
Sources
Validation & Comparative
Quantitative Spectroscopic Validation of Copolymer Composition: A Comparative Guide
Introduction: The Criticality of Molar Ratios
In copolymer therapeutics—particularly biodegradable systems like PLGA (poly(lactic-co-glycolic acid)) or amphiphilic block copolymers (e.g., PEG-PLA)—the molar ratio of monomers is not merely a structural detail; it is the primary determinant of the material's physicochemical fate.
A deviation of just 5% in the Lactide:Glycolide ratio can shift the degradation window from weeks to months, altering the drug release profile from therapeutic to toxic or sub-therapeutic. This guide moves beyond basic characterization, focusing on quantitative validation protocols that ensure data integrity during drug development.
We will objectively compare the three dominant spectroscopic modalities: 1H-NMR (The Absolute Standard), FTIR (The High-Throughput Proxy), and Raman (The Spatial Specialist).
Method 1: Quantitative 1H-NMR (qNMR)
Status: The Absolute Gold Standard
Nuclear Magnetic Resonance (NMR) is the primary method for establishing absolute copolymer ratios because its signal intensity is directly proportional to the number of nuclei, provided specific relaxation conditions are met. Unlike IR or Raman, it does not require an external calibration curve of the analyte.
The "qNMR" Protocol Difference
Standard structural NMR is insufficient for accurate ratio determination. You must employ a Quantitative NMR (qNMR) protocol.[1] The most common failure mode in copolymer analysis is insufficient relaxation delay (
Step-by-Step qNMR Workflow
-
Solvation: Dissolve 5–10 mg of copolymer in 600
L of deuterated solvent (e.g., for PLGA). Ensure complete dissolution; any gelation invalidates the integration. -
Determination: Run an inversion-recovery experiment to determine the longitudinal relaxation time (
) of the slowest-relaxing proton (usually the terminal or isolated methine protons). -
Pulse Sequence Setup:
-
Pulse Angle:
pulse is standard for max signal. -
Relaxation Delay (
): Set (longest). For PLGA, is often ~1-2s, so should be 10s. Default settings (1s) will yield incorrect ratios . -
Scans: 32–64 scans are usually sufficient for S/N > 200.
-
-
Processing: Phase correction must be manual and precise. Baseline correction is critical before integration.
Data Analysis (PLGA Example)
-
Lactide (LA) Signal: Multiplet at
5.2 ppm (methine, 1H). -
Glycolide (GA) Signal: Multiplet at
4.8 ppm (methylene, 2H).
Calculation Formula:
Where
Visualization: qNMR Workflow
Figure 1: Critical path for Quantitative NMR. Note the mandatory T1 determination step.
Method 2: FTIR Spectroscopy
Status: The High-Throughput QC Proxy
Fourier Transform Infrared (FTIR) spectroscopy is faster and cheaper but is a secondary method . It relies on the Beer-Lambert law, but because molar absorptivity coefficients (
The Calibration Requirement
To use FTIR for ratio validation, you must first create a calibration curve using 5–7 standards of known composition (validated by qNMR).
Protocol: ATR-FTIR (Attenuated Total Reflectance)
-
Background: Collect air background (32 scans).
-
Sample Loading: Place solid copolymer or cast film on the Diamond/ZnSe crystal. Apply consistent pressure (clamp).
-
Acquisition: Collect spectra (4000–600 cm⁻¹).
-
Analysis (PLGA Example):
-
C=O Stretch (Lactide): ~1750 cm⁻¹
-
C-O Stretch (Glycolide): ~1090 cm⁻¹ (or specific fingerprint bands).
-
Note: Since C=O bands overlap significantly, Multivariate Analysis (Partial Least Squares - PLS) is superior to simple peak height ratios.
-
Best For: Routine Quality Control (QC) of incoming raw materials where speed is paramount and the polymer identity is known.
Method 3: Raman Spectroscopy
Status: The Spatial Specialist
Raman is a scattering technique.[2][3] Its distinct advantage is confocal capability , allowing you to map the distribution of monomers within a solid matrix (e.g., a drug-eluting stent coating or microsphere).
Use Case: Heterogeneity Mapping
If a copolymer is poorly synthesized, it may have "blocky" regions of Lactide and Glycolide rather than a random distribution. Bulk NMR averages this out. Confocal Raman can scan the surface and depth (z-stack) to visualize composition homogeneity.
-
Key Advantage: Negligible interference from water/moisture compared to FTIR.
-
Key Limitation: Fluorescence interference from certain drug payloads or impurities.
Comparative Analysis & Data Fidelity
The following tables synthesize the operational realities of these methods.
Table 1: Strategic Method Selection
| Feature | qNMR | FTIR (ATR) | Raman |
| Primary Output | Absolute Molar Ratio | Relative Composition (Fingerprint) | Spatial Distribution / Ratio |
| Quantification | Direct (Nuclei Counting) | Indirect (Requires Calibration) | Indirect (Requires Calibration) |
| Sample State | Solution (Destructive) | Solid/Film (Non-destructive) | Solid/Semi-solid (Non-destructive) |
| Precision (RSD) | < 1.0% (High) | 2.0 – 5.0% (Medium) | 2.0 – 5.0% (Medium) |
| Analysis Time | 20–40 mins | < 2 mins | 5 mins – Hours (Mapping) |
| Key Risk | Incomplete relaxation ( | Poor contact / Calibration drift | Fluorescence / Sample heating |
Table 2: Data Fidelity Scenario (PLGA 50:50)
Scenario: A commercial PLGA sample labeled "50:50" is analyzed.
| Method | Result | Interpretation |
| Nominal | 50 : 50 | Manufacturer Label Claim. |
| qNMR | 52 : 48 | The Truth. The actual molar ratio is slightly Lactide-rich. |
| Standard NMR | 45 : 55 | False Result. |
| FTIR | 51 : 49 | Acceptable Proxy. Good for QC pass/fail, but less precise than qNMR. |
Decision Matrix & Validation Logic
When validating a new copolymer lot, follow this logic flow to ensure scientific integrity.
Figure 2: Decision logic for selecting the appropriate spectroscopic validation tool.
Troubleshooting & Self-Validation
To ensure your data is trustworthy (E-E-A-T principle), implement these self-validating checks:
-
The Gravimetric Check: When preparing qNMR samples, mix the copolymer with a high-purity internal standard (e.g., Dimethyl sulfone) of known mass. If the absolute calculated mass of the polymer deviates from the weighed mass by >2%, your integration or relaxation delay is incorrect.
-
The Solvent Peak: In NMR, ensure the residual solvent peak (e.g.,
in ) does not overlap with your polymer peaks. For PLGA, avoid solvents that obscure the 4.8–5.2 ppm region. -
The Derivative Test: For FTIR, use the Second Derivative of the spectrum to resolve overlapping bands (e.g., separating crystalline vs. amorphous carbonyl stretches) before calculating ratios.
References
-
Zhang, Q., et al. (2017).[4] "Absolute quantification of poly(DL-lactide-co-glycolide) in microspheres using quantitative 1H NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis, 146, 273-278.[1][4]
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Bharti, A., et al. (2014). "13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups." Organic Letters, 16(8), 2196–2199.
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Varian/Agilent Application Note. "Quantitation in NMR: Relaxation Delays." University of Colorado NMR Facility Guide.
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Saha, S. (1990). "A Comparison of FTNMR and FTIR Techniques." Journal of Chemical Education, 67(10), 869.
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A Comparative Guide to the Dry Etching Selectivity of 2-Cyclohexylpropan-2-yl Methacrylate (CHiPMA) Based Polymers
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Cyclohexylpropan-2-yl Methacrylate
This guide provides a detailed protocol for the safe handling and proper disposal of 2-Cyclohexylpropan-2-yl methacrylate (CAS No. 186585-56-8), a monomer frequently utilized in polymer synthesis and photoresist formulations to enhance material properties such as hydrophobicity and adhesion.[1][2] While some safety data sheets (SDS) classify the pure substance as non-hazardous under specific regulations like the European CLP Regulation, it is imperative for laboratory personnel to manage its disposal with the rigor applied to all laboratory chemicals.[3] The underlying principle of chemical safety is proactive risk mitigation; therefore, this guide is built on a foundation of best practices that ensure personnel safety and environmental compliance, regardless of formal hazard classification.
The following procedures are designed to provide a clear, self-validating system for managing waste streams containing 2-Cyclohexylpropan-2-yl methacrylate, from the point of generation to final disposal by a licensed professional service.
Hazard Assessment and Chemical Profile
Understanding the chemical's properties is the first step in safe management. While 2-Cyclohexylpropan-2-yl methacrylate is not classified as a hazardous substance by some suppliers under Regulation (EC) No 1272/2008, it is crucial to recognize that the toxicological properties of many specialty chemicals have not been fully investigated.[3][4] Furthermore, as a member of the methacrylate ester family, prudence dictates caution, as related compounds are known to cause skin, eye, and respiratory irritation.[5][6] Polymerization can also occur when exposed to heat or light.[3][4]
This guide, therefore, advocates for handling procedures that respect these potential risks.
Table 1: Key Properties of 2-Cyclohexylpropan-2-yl Methacrylate
| Property | Value | Authoritative Source |
| CAS Number | 186585-56-8 | TCI Chemicals[3] |
| Synonyms | Methacrylic Acid 2-Cyclohexylpropan-2-yl Ester | TCI Chemicals |
| Molecular Formula | C₁₃H₂₂O₂ | Catsyn[1] |
| Appearance | Colorless to Light yellow clear liquid | TCI Chemicals[3] |
| GHS Classification | Not a hazardous substance or mixture (per REGULATION (EC) No 1272/2008) | TCI Chemicals[3] |
| PBT/vPvB Assessment | This substance/mixture contains no components considered to be PBT or vPvB. | TCI Chemicals[3] |
Immediate Safety and Handling Protocols
Proper disposal begins with safe handling during use. The following engineering controls and personal protective equipment (PPE) are mandatory to minimize exposure.
-
Engineering Controls : Always handle 2-Cyclohexylpropan-2-yl methacrylate inside a certified chemical fume hood or a well-ventilated area equipped with local exhaust ventilation.[3] The causality here is to prevent the generation and inhalation of vapors or mists, which is a primary route of potential exposure.[3] A safety shower and eyewash station must be readily accessible.[3][4]
-
Personal Protective Equipment (PPE) :
-
Eye and Face Protection : Wear chemical safety glasses or goggles. A face shield is recommended if there is a splash hazard.[3]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.
-
Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in case of a spill, a protective suit may be necessary.[3]
-
Respiratory Protection : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a suitable respirator may be required.[3]
-
Step-by-Step Waste Collection and Segregation
The integrity of a chemical disposal process hinges on meticulous segregation at the source. Contaminating a non-hazardous waste stream with a hazardous one can result in the entire volume being classified as hazardous, significantly increasing disposal costs and regulatory burden.
Protocol for Waste Stream Management:
-
Waste Identification : Clearly define the waste streams. For this chemical, they will typically be:
-
Unused or Expired Monomer : The pure chemical.
-
Liquid Waste : Solutions containing the monomer.
-
Solid Waste : Contaminated items such as gloves, pipette tips, and absorbent paper.
-
-
Container Selection :
-
Use only chemically compatible, leak-proof containers with secure screw-top caps. High-density polyethylene (HDPE) containers are a suitable choice.
-
Do not use metal containers, as trace impurities could potentially initiate polymerization.
-
Ensure containers are clean and dry before use.
-
-
Collection and Segregation :
-
Liquid Waste : Collect all liquid waste containing 2-Cyclohexylpropan-2-yl methacrylate in a designated, labeled liquid waste container. Do not mix with incompatible waste streams (e.g., strong oxidizing or reducing agents).[4]
-
Solid Waste : Place all contaminated solid materials into a separate, clearly labeled solid waste container. This prevents sharps from puncturing liners and simplifies the final disposal process.
-
-
Waste Container Labeling : Proper labeling is a critical regulatory requirement. Each waste container must be labeled at the moment the first drop of waste is added. The label must include:
-
The words "Waste" or "Hazardous Waste" (pending formal characterization).
-
Full Chemical Name: "Waste 2-Cyclohexylpropan-2-yl Methacrylate".
-
CAS Number: "186585-56-8".
-
Known hazards (e.g., "Combustible Liquid" if mixed with other solvents).[4]
-
Accumulation Start Date.
-
Principal Investigator's Name and Laboratory information.
-
Spill Management Protocol
In the event of a spill, a swift and correct response is essential to ensure safety.
-
Ensure Safety : Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Ventilate : Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[3]
-
Don Appropriate PPE : Before cleaning, don the full PPE detailed in Section 2.
-
Contain and Absorb : Prevent the spill from entering drains.[3] Cover and absorb the liquid with an inert, non-combustible absorbent material such as sand, silica gel, or a universal binder.[4]
-
Collect Waste : Carefully scoop the absorbed material and place it into a suitable, sealable container for disposal.[4] Label this container as "Spill Debris: 2-Cyclohexylpropan-2-yl Methacrylate".
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as contaminated solid waste.
Final Disposal Pathway
The final and most critical step is the legal and safe disposal of the collected waste.
The Golden Rule : All chemical waste, regardless of its perceived hazard level, must be disposed of through a licensed and approved waste disposal company.[3] It is the legal responsibility of the waste generator (the laboratory or institution) to ensure complete and accurate classification and compliant disposal.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical flow from waste generation to its final, compliant disposal.
Caption: Disposal workflow for 2-Cyclohexylpropan-2-yl methacrylate.
Waste Characterization : While the TCI SDS indicates the substance is not hazardous under EU regulations, the U.S. Environmental Protection Agency (EPA) requires generators to determine if their waste meets the criteria for "hazardous waste" under the Resource Conservation and Recovery Act (RCRA).[3][7] This involves checking if the waste is specifically listed (F, K, P, or U lists) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[7][8][9] Your institution's Environmental Health & Safety (EHS) department is the authoritative resource for making this final determination according to your specific location and regulations.
Never discharge 2-Cyclohexylpropan-2-yl methacrylate or its solutions into the sewer system.[3] Entrust the final disposal to your institution's EHS-approved hazardous waste contractor, who will ensure it is managed in compliance with all local, state, and national environmental regulations.[3][4]
References
-
2-Cyclohexylpropan-2-YL methacrylate | CAS 186585-56-8 . Catsyn. [Link]
-
SAFETY DATA SHEET: Cyclohexyl methacrylate . Fisher Scientific (UK). [Link]
-
2-Cyclohexylpropan-2-yl Methacrylate . MySkinRecipes. [Link]
-
Waste Classification - List of Waste & Determining if Waste is Hazardous or Non-hazardous . Environmental Protection Agency (Ireland). [Link]
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Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). [Link]
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Hazardous Waste: EPA U-List Chemicals . University of Colorado Boulder Environmental Health & Safety (EHS). [Link]
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2-Propenoic acid, 2-methyl-, 2-ethylhexyl ester - Draft evaluation statement . Australian Government Department of Health and Aged Care. [Link]
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2-Cyclohexylpropan-2-yl 2-propyldec-6-enoate . PubChem, National Center for Biotechnology Information. [Link]
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2-Cyclohexylbutan-2-yl methacrylate . PubChem, National Center for Biotechnology Information. [Link]
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Cyclohexyl methacrylate . PubChem, National Center for Biotechnology Information. [Link]
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Cyclohexyl Methacrylate . Cosmetics Info. [Link]
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Chemical Properties of 2-Ethylhexyl methacrylate (CAS 688-84-6) . Cheméo. [Link]
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cyclohexyl methacrylate, 101-43-9 . The Good Scents Company. [Link]
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Waste Code . U.S. Environmental Protection Agency (EPA). [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
